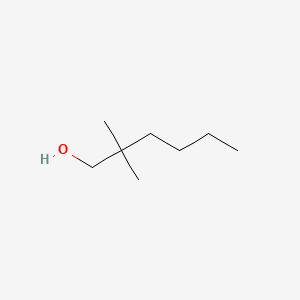

2,2-Dimethyl-1-hexanol

CAS No.: 2370-13-0

Cat. No.: VC3827563

Molecular Formula: C8H18O

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2370-13-0 |

|---|---|

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| IUPAC Name | 2,2-dimethylhexan-1-ol |

| Standard InChI | InChI=1S/C8H18O/c1-4-5-6-8(2,3)7-9/h9H,4-7H2,1-3H3 |

| Standard InChI Key | GSSDZVRLQDXOPL-UHFFFAOYSA-N |

| SMILES | CCCCC(C)(C)CO |

| Canonical SMILES | CCCCC(C)(C)CO |

| Boiling Point | 172.5 °C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,2-Dimethyl-1-hexanol belongs to the family of branched aliphatic alcohols. Its IUPAC name derives from the hexanol backbone substituted with two methyl groups at the second carbon position. The SMILES notation CCCCC(C)(C)CO precisely encodes this structure, highlighting the tertiary carbon center adjacent to the hydroxyl group . The molecular geometry reduces intermolecular hydrogen bonding compared to linear alcohols, resulting in distinct solubility and volatility profiles.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 130.23 g/mol | |

| Density (20°C) | 0.822 g/mL | |

| Boiling Point | 173°C | |

| Refractive Index (n₂⁰D) | 1.428 | |

| Molar Volume | 158.4 mL/mol | |

| Vapor Pressure (25°C) | Not reported | - |

Applications and Functional Utility

Solvent Properties

With a moderate polarity (logP ≈ 2.8 estimated) and branching that reduces crystallization tendencies, 2,2-dimethyl-1-hexanol serves as an effective solvent for resins and polymers. Its higher boiling point compared to linear C₆ alcohols (e.g., 1-hexanol, bp 157°C) makes it suitable for high-temperature processes .

Intermediate in Organic Synthesis

The primary alcohol group undergoes typical reactions:

-

Esterification: Forms esters with carboxylic acids, useful as plasticizers or fragrance components.

-

Oxidation: Potential conversion to 2,2-dimethylhexanoic acid, though steric hindrance may limit reaction rates.

-

Etherification: Reaction with alkyl halides produces branched ethers with applications as surfactants.

| Hazard Parameter | Classification | Precautionary Measures |

|---|---|---|

| Oral Toxicity | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear protective gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Ensure adequate ventilation |

Personal protective equipment (PPE) including nitrile gloves, chemical goggles, and fume hoods are mandatory during handling . Spills should be contained using inert absorbents like vermiculite.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume